1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine

CNS MPO Physicochemical Properties Medicinal Chemistry

1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine (CAS 1524200-85-8) is a fluorinated, pyridine-containing arylalkylamine secondary amine with molecular formula C13H13FN2 and molecular weight 216.25 g/mol. This compound belongs to the class of substituted benzenemethanamine derivatives featuring a 3-fluorophenyl core coupled at the 4-position to a pyridin-3-yl moiety, with N-methylation distinguishing it from primary amine analogs.

Molecular Formula C13H13FN2
Molecular Weight 216.259
CAS No. 1524200-85-8
Cat. No. B2545586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine
CAS1524200-85-8
Molecular FormulaC13H13FN2
Molecular Weight216.259
Structural Identifiers
SMILESCNCC1=CC(=C(C=C1)C2=CN=CC=C2)F
InChIInChI=1S/C13H13FN2/c1-15-8-10-4-5-12(13(14)7-10)11-3-2-6-16-9-11/h2-7,9,15H,8H2,1H3
InChIKeyLJCZAVVSMOQISO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine (CAS 1524200-85-8) – Class, Identity, and Procurement-Relevant Characteristics


1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine (CAS 1524200-85-8) is a fluorinated, pyridine-containing arylalkylamine secondary amine with molecular formula C13H13FN2 and molecular weight 216.25 g/mol . This compound belongs to the class of substituted benzenemethanamine derivatives featuring a 3-fluorophenyl core coupled at the 4-position to a pyridin-3-yl moiety, with N-methylation distinguishing it from primary amine analogs. Vendor-sourced material is routinely available at 98% purity , suitable for use as a pharmaceutical intermediate and building block in medicinal chemistry programs targeting kinase inhibition, CNS receptor modulation, and cytochrome P450 enzyme studies [1]. The combination of the electron-withdrawing fluorine, the basic pyridine nitrogen, and the secondary amine functionality confers a distinct hydrogen-bonding capacity and lipophilicity profile that drives its selection as a privileged scaffold in structure-activity relationship (SAR) campaigns.

Why 1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine Cannot Be Interchanged with Close Analogs in Research Procurement


Substitution with the primary amine analog (CAS 1214371-43-3) or the regioisomeric (4-fluorobenzyl)pyridin-3-ylmethylamine (CAS 113248-64-9) is chemically inadmissible in programs where the secondary N-methyl group is integral to pharmacophore geometry, metabolic stability, or target binding . The N-methyl substitution in 1524200-85-8 directly modulates amine basicity (predicted pKa shift of ~0.5–1.0 units vs. primary amine), alters the rotatable bond count, and influences LogP-driven membrane permeability — parameters that are pinned to specific SAR hypotheses in lead optimization cascades [1]. Furthermore, the 3-fluoro-4-(pyridin-3-yl) substitution pattern generates a unique electrostatic surface potential at the aryl ring that cannot be replicated by 4-fluorobenzyl regioisomers without retrosynthetic route redesign. Contract research organizations and medicinal chemistry teams purchasing a building block at 98% purity for a defined synthetic sequence therefore require exact identity; analog substitution introduces uncontrolled variables in reaction selectivity, intermediate stability, and final compound biological readout .

Quantitative Differentiation of 1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine Against Closest Analogs: Evidence for Scientific Selection


N-Methyl vs. Primary Amine: Physicochemical Property Differentiation Relevant to CNS MPO and Permeability

The N-methyl substitution in CAS 1524200-85-8 produces a secondary amine that, compared to the primary amine analog (3-fluoro-4-(pyridin-3-yl)phenyl)methanamine (CAS 1214371-43-3), is predicted to exhibit elevated logP, reduced hydrogen bond donor count (HBD = 1 vs. 2), and a shift in basic pKa consistent with higher lipophilicity and potentially improved CNS penetration under the Central Nervous System Multiparameter Optimization (CNS MPO) scoring paradigm [1]. Although direct experimental logP and pKa data for 1524200-85-8 are not publicly reported, computed values (XLogP3 = 2.1 for 1524200-85-8 vs. XLogP3 = 1.4 for the primary amine CAS 1214371-43-3) indicate a quantifiable lipophilicity advantage that translates to higher predicted membrane permeability .

CNS MPO Physicochemical Properties Medicinal Chemistry Blood-Brain Barrier Permeability

Substitution Pattern Isomerism: 3-Fluoro-4-(pyridin-3-yl) vs. 4-Fluorobenzyl Regioisomer Differentiation

The 3-fluoro-4-(pyridin-3-yl)phenyl scaffold of 1524200-85-8 places the pyridinyl nitrogen and the fluorophenyl ring in a spatial arrangement distinct from the (4-fluorobenzyl)pyridin-3-ylmethylamine regioisomer (CAS 113248-64-9) . In published SAR campaigns on CYP2A6 inhibitors, the 3-heteroaromatic substituted pyridine methanamine pharmacophore — with the heteroaromatic ring attached directly (no methylene spacer) at the pyridine 3-position — was identified as critical for potency; shifting the substitution pattern or inserting a methylene linker consistently reduced IC50 values by >10-fold [1]. Although direct CYP2A6 IC50 data for 1524200-85-8 are unavailable, the scaffold alignment with the active pharmacophore class implies that the regioisomer CAS 113248-64-9 would be inactive or weakly active in this target context, providing a procurement rationale driven by target-specific scaffold requirements.

Kinase Inhibitor Design Cytochrome P450 Regioisomeric Selectivity CYP2A6

Functional Group Tolerance: Secondary Amine Reactivity Differentiates 1524200-85-8 from Aniline Derivative in Downstream Derivatization

CAS 1524200-85-8 bears a secondary benzylic amine (N-methyl), enabling chemoselective reactions (e.g., reductive amination with aldehydes, acylation to tertiary amides) that are orthogonal to the reactivity of the aniline analog 3-fluoro-4-(pyridin-3-yl)aniline (CAS 1214357-04-6), which features a primary aromatic amine [1]. The benzylic amine of 1524200-85-8 is more nucleophilic (pKa ~9–10) and less resonance-stabilized than the aniline nitrogen of CAS 1214357-04-6 (pKa ~4–5), enabling selective mono-alkylation or acylation under mild conditions without protecting group manipulation [2]. Published synthetic routes to pyridine-substituted benzenemethanamine derivatives routinely exploit this differentiation: the benzylic amine can be elaborated while the pyridine nitrogen remains unreacted at pH >7, a selectivity window that aniline derivatives cannot typically offer [3].

Synthetic Intermediate Reductive Amination Amide Coupling Building Block

Procurement-Relevant Application Scenarios for 1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine (CAS 1524200-85-8)


CYP2A6 Inhibitor Lead Optimization: Scaffold-Aware Building Block Selection

Medicinal chemistry teams developing next-generation CYP2A6 inhibitors for smoking cessation require the 3-heteroaromatic-substituted pyridine methanamine pharmacophore as the core recognition element. Published SAR demonstrates that the 3-(pyridin-3-yl)phenyl connectivity is essential for low-micromolar CYP2A6 IC50, and the N-methyl secondary amine offers a vector for further derivatization without sacrificing the hydrogen-bond acceptor capacity of the pyridine nitrogen [1]. CAS 1524200-85-8 is thus procured as the immediate precursor for reductive amination or acylation steps in late-stage lead optimization, where the N-methyl group is already installed — saving one synthetic step compared to the primary amine analog CAS 1214371-43-3. The 98% purity specification ensures that byproduct formation from amine-related impurities does not confound biological assay interpretation.

Kinase Inhibitor Fragment Library Expansion with Pre-installed N-Methyl Handle

Fragment-based drug discovery (FBDD) programs targeting the ATP-binding pocket of tyrosine kinases (e.g., MET, AXL, FGFR) benefit from fluorinated pyridinyl-phenyl fragments that can be directly elaborated into lead compounds [2]. CAS 1524200-85-8 enters fragment libraries as a rule-of-three compliant fragment (MW 216.25 < 300; clogP ~2.1 < 3; HBD = 1 < 3) with a pre-installed N-methyl group that can serve either as a growth vector or as a capping group after fragment merging. The 3-fluoro substitution enhances metabolic stability of the phenyl ring relative to non-fluorinated analogs, while the pyridin-3-yl moiety engages the kinase hinge region via hydrogen bonding, as established in co-crystal structures of related pyridine-containing kinase inhibitors [2].

Custom Synthesis of CNS-Penetrant Chemical Probes Requiring Low TPSA Building Blocks

Neuroscience drug discovery programs that operate within strict CNS MPO guidelines select building blocks with TPSA < 30 Ų and HBD ≤ 1. CAS 1524200-85-8, with predicted TPSA of ~24.9 Ų and one hydrogen bond donor, satisfies these criteria more favorably than the primary amine analog (TPSA 38.9 Ų; HBD 2) [3]. This property differential directly influences the decision to procure 1524200-85-8 over CAS 1214371-43-3 when the downstream target profile requires a CNS MPO score ≥ 4.0. The compound serves as a key synthetic intermediate for GPCR and ion channel chemical probes where the N-methyl benzylic amine is elaborated into tertiary amine or amide pharmacophore elements that maintain the favorable TPSA and lipophilicity window.

Contract Research Scale-Up for Patent-Protected Kinase Inhibitor Intermediates

CROs engaged in custom synthesis of patent-protected kinase inhibitor intermediates utilize CAS 1524200-85-8 as a regulatory starting material or advanced intermediate. The compound's availability at 98% purity in multi-gram quantities (up to 10 kg) enables seamless transition from medicinal chemistry milligram-scale synthesis to process chemistry kilogram-scale campaigns. The GHS classification (H302-H315-H318-H335) defines the handling envelope for pilot-plant operations, and the defined molecular structure eliminates ambiguity in customs documentation compared to generic 'fluorinated pyridinyl benzylamine' descriptions that could encompass multiple regioisomers with divergent toxicological profiles.

Quote Request

Request a Quote for 1-(3-Fluoro-4-(pyridin-3-yl)phenyl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.